1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine
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Overview
Description
1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine is a chemical compound with the molecular formula C13H22F3N3O3 and a molecular weight of 325.33 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . The compound contains a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups like PhSH (thiophenol) for deprotection steps . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group can form hydrogen bonds and other interactions with biomolecules, affecting their function and activity . The Boc protecting group helps in stabilizing the compound during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine can be compared with other piperazine derivatives such as:
1-Boc-4-(2-formylphenyl)piperazine: This compound has a formyl group instead of a trifluoroacetylamino group, leading to different reactivity and applications.
1-Boc-4-(2-bromoethyl)piperazine: The presence of a bromoethyl group makes this compound suitable for different substitution reactions compared to the trifluoroacetylamino derivative.
The uniqueness of this compound lies in its trifluoroacetylamino group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C13H22F3N3O3 |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22F3N3O3/c1-12(2,3)22-11(21)19-8-6-18(7-9-19)5-4-17-10(20)13(14,15)16/h4-9H2,1-3H3,(H,17,20) |
InChI Key |
QNYUTDIKTODKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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